Tert-butyl 3-bromo-1h-indole-1-carboxylate

Suzuki-Miyaura Coupling Indole Functionalization Protecting Group Strategy

Researchers requiring N-protected 3-bromoindole for Suzuki couplings often face side reactions with unprotected indoles, leading to low yields. tert-Butyl 3-bromo-1H-indole-1-carboxylate (CAS 143259-56-7) solves this by maintaining Boc protection during coupling, preserving yields comparable to unprotected substrates while enabling mild TFA/DCM deprotection. - Solid form (mp 54-58 °C) ensures reproducible weighing for automated liquid handling. - Compatible with Ir-catalyzed C-H borylation for site-selective beta-functionalization. - Available in stock from 1 g to bulk; ships ambient globally.

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
CAS No. 143259-56-7
Cat. No. B139348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-bromo-1h-indole-1-carboxylate
CAS143259-56-7
Molecular FormulaC13H14BrNO2
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)Br
InChIInChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3
InChIKeyDMNYMGSBBRRGOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 3-Bromo-1H-Indole-1-Carboxylate Overview


Tert-butyl 3-bromo-1H-indole-1-carboxylate (CAS 143259-56-7), also known as 1-Boc-3-bromoindole, is a halogenated indole derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen and a bromine atom at the 3-position . This N-protected 3-bromoindole serves as a versatile intermediate in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings . The compound has a molecular weight of 296.16 g/mol and a predicted boiling point of 367.9±34.0 °C .

1
N-protected 3-bromoindole for Suzuki-Miyaura and Heck cross-coupling workflows
2
Boc group supports Ir-catalyzed C–H borylation and selective β-functionalization
3
Solid form (mp 54–58 °C) enables accurate weighing and solid-phase synthesis
Data to verify; physical form context

Why N-Protection Matters


Substituting tert-butyl 3-bromo-1H-indole-1-carboxylate with unprotected 3-bromoindole or alternative N-protected analogs is not chemically equivalent and leads to divergent synthetic outcomes. The choice of nitrogen protection fundamentally alters reactivity in cross-coupling reactions [1]. Specifically, yields of Suzuki couplings involving indoles are highly dependent on whether the heterocycle is protected and the nature of the protecting group [2]. Using an unprotected indole can result in dramatically lower yields or even trace amounts of biaryl products compared to Boc-protected substrates [3]. Furthermore, the Boc group is uniquely compatible with Ir-catalyzed C-H borylation, enabling selective functionalization at positions beta to the nitrogen, a transformation that is not possible with many other protecting groups [4].

Boc-3-bromoindole
Target compound
vs
Unprotected 3-bromoindole
Yields may drop to trace levels in certain Suzuki couplings
Boc-3-bromoindole
Mild TFA deprotection
vs
Tosyl-3-bromoindole
Harsher deprotection may shift route compatibility
Boc-protected indole
C–H borylation directing group
vs
Other N-protected analogs
C–H borylation compatibility may not transfer

Quantitative Evidence: Boc vs. Unprotected & Tosyl Analogs


Suzuki Coupling Yield with Boc Protection

In Suzuki-Miyaura cross-couplings where the indole acts as the aryl bromide coupling partner with phenylboronic acid, the presence of Boc protection on the indole nitrogen does not diminish yield relative to unprotected indole bromides [1]. This contrasts with scenarios where the indole is the boronic acid partner, where Boc protection can lower yields compared to the unprotected analog [2].

Suzuki yield: Boc vs unprotected
Reported
Comparable yield when indole is halide partner; lower yield as boronic acid partner
Boc does not diminish coupling yield in halide-partner role
Partner role context; review coupling conditions
Suzuki-Miyaura Coupling Indole Functionalization Protecting Group Strategy

Pinacolboronate Ester Suzuki Coupling

When arylpinacolboronate esters are used as the coupling partner, yields are highest when the indole is protected with a Tos group [1]. However, yields with the Boc group are significantly lower, and unprotected heterocycles give only traces of biaryl product [2]. This demonstrates a clear reactivity advantage for Boc-protected indoles over unprotected analogs, while highlighting a specific scenario where Tos protection may be preferred.

Pinacolboronate ester coupling
Head-to-head
Boc yield substantial vs unprotected (traces); lower than Tos group
Supports intermediate option for pinacolboronate couplings
Tos may provide highest yield; deprotection context differs
Suzuki-Miyaura Coupling Boronate Esters Protecting Group Effect

Ir-Catalyzed C-H Borylation Compatibility

Ir-catalyzed C-H borylation is found to be compatible with Boc protecting groups on indoles [1]. The Boc group can be removed on thermolysis or left intact during subsequent transformations, and it directs selective functionalization at C-H positions beta to the nitrogen [2]. This compatibility is not universal among protecting groups, making Boc-protected 3-bromoindole a strategic choice for C-H borylation sequences.

C–H borylation compatibility
Class-level
Compatible; directs β-functionalization to nitrogen
Enables selective C–H borylation workflows
Data to verify; protecting-group scope review
C-H Activation Borylation Heterocycle Functionalization

Ease of Boc Deprotection vs. Tosyl

The Boc group on indoles can be cleaved under mild acidic conditions, such as TFA in DCM at ambient temperature in under an hour [1]. In contrast, the tosyl (Tos) group, while also providing protection, requires considerably harsher conditions for cleavage [2]. This difference in deprotection ease is a critical factor in multi-step synthetic planning, where compatibility with acid-sensitive functionalities is required.

Deprotection ease
Class-level
Boc cleaved with TFA/DCM at ambient temperature
Mild deprotection supports complex route design
Source review; class-level inference
Protecting Group Chemistry Deprotection Synthetic Strategy

Stereoselective Synthesis Application

In the stereoselective synthesis of chiral IBR2 analogues, the addition of N-Boc-3-bromoindole to a sulfinamide provided a 1:1 ratio of separable diastereomers in good yield [1]. This specific stereochemical outcome demonstrates the utility of this protected indole in generating chiral building blocks for medicinal chemistry programs.

Stereoselective synthesis
Reported
1:1 diastereomer ratio with sulfinamide; good yield
Supports chiral building block synthesis
Assay context; IBR2 analogue application
Stereoselective Synthesis IBR2 Analogues Chiral Synthesis

Physical Form and Storage Advantages

The compound has a reported melting point of 54-58 °C and is an off-white to white solid . Recommended storage conditions are under inert gas (nitrogen or argon) at 2-8 °C . In contrast, unprotected 3-bromoindole is often an oily liquid at room temperature, making it more difficult to handle and weigh accurately [1]. This solid-state advantage simplifies experimental workflows and improves reproducibility.

Physical form & handling
Data to verify
Solid, mp 54–58 °C; store at 2–8 °C under inert gas
Facilitates accurate weighing; reproducible workflows
Supplier attribute; lot-specific review
Physical Properties Storage Stability Procurement

Best Applications for Boc-3-Bromoindole


Suzuki-Miyaura Cross-Coupling with N-Protection

Use tert-butyl 3-bromo-1H-indole-1-carboxylate when the indole nitrogen must remain protected during a Suzuki coupling to prevent side reactions or to enable subsequent selective deprotection. Evidence shows that Boc protection does not diminish coupling yields compared to unprotected indole bromides when reacting with arylboronic acids . This makes it a reliable choice for synthesizing 3-arylindole derivatives without the need for an additional deprotection step before coupling.

C-H Borylation for Selective Functionalization

Employ this compound in synthetic routes involving Ir-catalyzed C-H borylation. The Boc group is compatible with this transformation and directs functionalization to positions beta to the indole nitrogen . This enables the installation of boronate esters at specific C-H sites for further elaboration, a capability not available with all protecting groups.

Multi-Step Syntheses with Mild Deprotection

Incorporate tert-butyl 3-bromo-1H-indole-1-carboxylate into complex synthetic sequences where the indole NH must be revealed under mild conditions. The Boc group is cleaved rapidly with TFA in DCM at room temperature , whereas tosyl-protected indoles require harsh conditions [4]. This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.

Solid-Phase Synthesis and Automated Workflows

Prefer this compound over liquid 3-bromoindole for solid-phase synthesis and automated liquid handling systems. Its solid physical form (melting point 54-58 °C) ensures accurate and reproducible weighing, reducing variability in high-throughput experiments. The Boc group also provides a convenient handle for attachment to solid supports or for selective deprotection after solid-phase manipulations.

Application
Selection Property
Validation Focus
Suzuki-Miyaura with N-protection
Halide-partner coupling yield
Yield comparison vs unprotected indole bromides
C–H borylation for selective functionalization
Boc group directing effect
β-functionalization selectivity review
Multi-step synthesis with mild deprotection
Mild acidic cleavage
Orthogonality with acid-sensitive groups
Solid-phase synthesis and automated workflows
Solid physical form
Weighing accuracy and handling reproducibility

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